molecular formula C21H23ClN4O3 B3046373 N-(1H-1,3-benzodiazol-2-yl)-2-[2-(2-chloro-4-methoxyphenyl)acetamido]pentanamide CAS No. 1236261-10-1

N-(1H-1,3-benzodiazol-2-yl)-2-[2-(2-chloro-4-methoxyphenyl)acetamido]pentanamide

Cat. No.: B3046373
CAS No.: 1236261-10-1
M. Wt: 414.9
InChI Key: LBRYDGRLAJSTPB-UHFFFAOYSA-N
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Description

N-(1H-1,3-benzodiazol-2-yl)-2-[2-(2-chloro-4-methoxyphenyl)acetamido]pentanamide is a complex organic compound that belongs to the class of benzodiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,3-benzodiazol-2-yl)-2-[2-(2-chloro-4-methoxyphenyl)acetamido]pentanamide typically involves multi-step organic reactions. The process may start with the preparation of the benzodiazole core, followed by the introduction of the acetamido and pentanamide groups. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and amide coupling reagents. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,3-benzodiazol-2-yl)-2-[2-(2-chloro-4-methoxyphenyl)acetamido]pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its biological activity, including potential antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound could be investigated for its potential therapeutic effects and used in drug development.

    Industry: It may have applications in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of N-(1H-1,3-benzodiazol-2-yl)-2-[2-(2-chloro-4-methoxyphenyl)acetamido]pentanamide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1H-1,3-benzodiazol-2-yl)-2-[2-(2-chloro-4-methoxyphenyl)acetamido]pentanamide include other benzodiazole derivatives with different substituents. Examples include:

  • N-(1H-1,3-benzodiazol-2-yl)-2-[2-(2-chlorophenyl)acetamido]pentanamide
  • N-(1H-1,3-benzodiazol-2-yl)-2-[2-(4-methoxyphenyl)acetamido]pentanamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other benzodiazole derivatives.

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-2-[[2-(2-chloro-4-methoxyphenyl)acetyl]amino]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O3/c1-3-6-18(20(28)26-21-24-16-7-4-5-8-17(16)25-21)23-19(27)11-13-9-10-14(29-2)12-15(13)22/h4-5,7-10,12,18H,3,6,11H2,1-2H3,(H,23,27)(H2,24,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBRYDGRLAJSTPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)NC1=NC2=CC=CC=C2N1)NC(=O)CC3=C(C=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801129578
Record name N-[1-[(1H-Benzimidazol-2-ylamino)carbonyl]butyl]-2-chloro-4-methoxybenzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801129578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1236261-10-1
Record name N-[1-[(1H-Benzimidazol-2-ylamino)carbonyl]butyl]-2-chloro-4-methoxybenzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1236261-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[1-[(1H-Benzimidazol-2-ylamino)carbonyl]butyl]-2-chloro-4-methoxybenzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801129578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1H-1,3-benzodiazol-2-yl)-2-[2-(2-chloro-4-methoxyphenyl)acetamido]pentanamide
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N-(1H-1,3-benzodiazol-2-yl)-2-[2-(2-chloro-4-methoxyphenyl)acetamido]pentanamide
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N-(1H-1,3-benzodiazol-2-yl)-2-[2-(2-chloro-4-methoxyphenyl)acetamido]pentanamide
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N-(1H-1,3-benzodiazol-2-yl)-2-[2-(2-chloro-4-methoxyphenyl)acetamido]pentanamide
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N-(1H-1,3-benzodiazol-2-yl)-2-[2-(2-chloro-4-methoxyphenyl)acetamido]pentanamide
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N-(1H-1,3-benzodiazol-2-yl)-2-[2-(2-chloro-4-methoxyphenyl)acetamido]pentanamide

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